molecular formula C15H17N B11889874 4-Methyl-2-(naphthalen-1-yl)pyrrolidine CAS No. 603068-45-7

4-Methyl-2-(naphthalen-1-yl)pyrrolidine

Cat. No.: B11889874
CAS No.: 603068-45-7
M. Wt: 211.30 g/mol
InChI Key: DEKCIWTVODBUOP-UHFFFAOYSA-N
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Description

4-Methyl-2-(naphthalen-1-yl)pyrrolidine (CAS 603068-45-7) is a pyrrolidine derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. This compound features a five-membered saturated amine ring substituted with a methyl group at position 4 and a naphthalen-1-yl group at position 2. The stereochemistry and substituent positions on the pyrrolidine ring are known to significantly influence pharmacological properties, such as receptor binding affinity and metabolic stability, making this compound a valuable precursor in drug development . In scientific research, this compound is investigated as a ligand in neurotransmitter receptor studies. The naphthalene component facilitates π-π stacking interactions with aromatic amino acids within receptor binding sites, while the pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions . Related pyrrolidine derivatives have shown potent activity as selective inhibitors of dopamine and norepinephrine transporters (DAT and NET), with little effect on the serotonin transporter (SERT), highlighting the potential of this chemical class in neurological research . The pyrrolidine scaffold is prized in drug discovery for its sp 3 -hybridization, which allows for efficient exploration of pharmacophore space and contributes to the stereochemistry and three-dimensional coverage of the molecule . Research applications for this compound extend to its use as a key intermediate in the synthesis of complex polycyclic structures. It can undergo various chemical transformations, including oxidation, reduction, and electrophilic substitution reactions, enabling the creation of diverse compound libraries for biological screening . Attention: This product is for research use only and is not intended for human or veterinary use .

Properties

CAS No.

603068-45-7

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

4-methyl-2-naphthalen-1-ylpyrrolidine

InChI

InChI=1S/C15H17N/c1-11-9-15(16-10-11)14-8-4-6-12-5-2-3-7-13(12)14/h2-8,11,15-16H,9-10H2,1H3

InChI Key

DEKCIWTVODBUOP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(naphthalen-1-yl)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 1-naphthylamine with 4-methyl-2-pyrrolidone in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions with an inert atmosphere to prevent oxidation. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents used in the reaction are often recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(naphthalen-1-yl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthyl ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthalen-1-yl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Naphthyl ketones, carboxylic acids.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Structures
4-Methyl-2-(naphthalen-1-yl)pyrrolidine serves as a crucial building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating complex polycyclic structures. The compound can undergo:

  • Oxidation : Using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthalene-based ketones or carboxylic acids.
  • Reduction : Converting the naphthalene ring into dihydronaphthalene derivatives in the presence of hydrogen gas and palladium catalysts.
  • Electrophilic Substitution : The electron-rich naphthalene moiety allows for reactions such as halogenation, nitration, and sulfonation.

Biological Research

Ligand in Receptor Studies
The compound is investigated for its potential role as a ligand in neurotransmitter receptor studies. The naphthalene component facilitates π-π stacking interactions with aromatic amino acids within receptor binding sites, while the pyrrolidine ring engages in hydrogen bonding and hydrophobic interactions. This dual interaction enhances its potential as a ligand, aiding in the elucidation of mechanisms underlying various neurological processes.

Pharmacology

Therapeutic Applications
Research has explored the pharmacological properties of this compound, particularly its anti-inflammatory and analgesic effects. These properties suggest possible therapeutic applications in treating conditions that involve inflammation and pain management .

Case Studies in Drug Discovery
A notable case study involves the synthesis and evaluation of analogs related to this compound. For instance, analogs have been shown to exhibit significant potency as inhibitors of dopamine uptake, with some compounds proving to be more potent than established drugs like cocaine. These findings highlight the compound's potential in developing new therapeutic agents targeting neurological pathways .

Material Science

Development of Novel Materials
In material science, this compound is utilized in the development of organic semiconductors and dyes. Its unique structural features contribute to the performance characteristics of these materials, making them suitable for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(naphthalen-1-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

Substituents on the pyrrolidine ring modulate electronic, steric, and hydrophobic interactions with biological targets. Key structural analogues include:

Compound Substituents Key Properties Reference
4-Methyl-2-(naphthalen-1-yl)pyrrolidine 4-CH₃, 2-naphthalen-1-yl High lipophilicity; potential for π-π stacking with aromatic residues
3,3,4,4-Tetrafluoropyrrolidine 3,3,4,4-F₄ Enhanced metabolic stability due to fluorine substitution
2,5-Dimethylpyrrolidine 2-CH₃, 5-CH₃ (cis/trans mix) Reduced steric hindrance; comparable potency to parent compounds
D-Proline derivatives Proline scaffold 9-fold drop in potency compared to pyrrolidine, highlighting ring flexibility
4-Chlorophenyl-pyrrolidine 4-Cl, aryl substitution High hMC4R affinity (Ki = 1.0 nM); agonist/antagonist activity based on stereochemistry

Key Observations :

  • Fluorination (e.g., 3,3,4,4-tetrafluoropyrrolidine) improves metabolic stability but may reduce conformational flexibility .
  • Aromatic substituents (naphthalen-1-yl, chlorophenyl) enhance binding through hydrophobic/π-π interactions .
  • Stereochemistry : The (S,R) configuration in pyrrolidine derivatives often confers full agonist activity, while (R,S) isomers may retain binding affinity but lack efficacy .

Key Observations :

  • Naphthalen-1-yl substitution (as in SARS-CoV-2 inhibitors) may mimic aromatic residues in viral proteins, enabling competitive inhibition .
  • Piperidine vs. Pyrrolidine : Piperidine derivatives (6-membered ring) often exhibit altered pharmacokinetics due to increased ring size and basicity compared to pyrrolidines .

Conformational Analysis

The puckering of the pyrrolidine ring influences molecular interactions. For example:

  • This compound : Likely adopts a twist or envelope conformation, as observed in similar naphthalene-substituted pyrrolidines .
  • Crystal Structure Data :
    • Dihedral angles between aromatic systems (e.g., 70.65° in naphthalene-pyrrolidine hybrids) dictate spatial orientation .
    • Puckering amplitudes (quantified via Cremer-Pople parameters) correlate with substituent steric bulk .
Compound Ring Conformation Puckering Amplitude (Å) Dihedral Angle (°) Reference
15-(Naphthalen-1-yl)pyrrolidine Envelope (C-flap) 0.52 70.65
Tetrahydrothiophene-pyrrolidine Twist (N–C bond) 0.48 68.90

Key Observations :

  • Envelope conformations facilitate hydrogen bonding with residues in enzyme active sites.
  • Twist conformations may optimize hydrophobic interactions in receptor pockets .

Biological Activity

4-Methyl-2-(naphthalen-1-yl)pyrrolidine is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular structure, which includes a methyl group at the 4-position of the pyrrolidine ring and a naphthyl group at the 2-position, suggests various pharmacological applications. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic potential.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions. Common methods include:

  • Nucleophilic Substitution : Reacting 1-naphthyl-2-pyrrolidine with appropriate bases.
  • Cyclization Reactions : Utilizing various reagents to form the pyrrolidine ring effectively.

These methods allow for the generation of derivatives that may exhibit enhanced biological properties.

Biological Activity Overview

This compound has been studied for several biological activities, including:

  • Anticonvulsant Effects : Exhibiting potential in treating seizure disorders.
  • Antimicrobial Properties : Showing efficacy against various bacterial and fungal strains.
  • Receptor Binding Affinity : Interacting with serotonin and norepinephrine receptors, suggesting a role in mood regulation.

The biological activity of this compound can be attributed to its interaction with specific receptors in the brain:

  • Serotonin Receptors : It acts as a partial agonist, potentially influencing mood disorders.
  • Norepinephrine Transporters : It has shown promise as a dual norepinephrine reuptake inhibitor, which may aid in treating depression and anxiety disorders.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds. Below is a table summarizing key features:

Compound NameStructural FeaturesUnique Aspects
2-(Naphthalen-1-yl)pyrrolidinePyrrolidine ring with naphthaleneLacks methyl substitution at position 4
4-Methyl-2-(naphthalen-2-yl)pyrrolidineSimilar structure but different naphthalene positionPotentially different biological activity
1-(4-Methylphenyl)-2-pyrrolidin-1-onePyrrolidine with a phenyl groupKnown stimulant properties
PyrovaleronePyrrolidine derivative with ketone functionalityStimulant effects; used illicitly

This comparison highlights how slight variations in structure can lead to significant differences in biological activity.

Anticonvulsant Activity

A study evaluating various pyrrolidine derivatives found that compounds similar to this compound exhibited anticonvulsant properties in animal models. The mechanism was linked to modulation of neurotransmitter release, particularly enhancing GABAergic activity.

Antimicrobial Evaluation

Research on antimicrobial activity demonstrated that this compound showed significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, indicating its potential as a therapeutic agent.

Receptor Binding Studies

Binding affinity studies indicated that this compound selectively binds to serotonin (5HT) and norepinephrine transporters. The IC50 values for inhibition of these transporters were reported in the nanomolar range, suggesting strong interactions that could translate into clinical efficacy for mood disorders.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Methyl-2-(naphthalen-1-yl)pyrrolidine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving pyrrolidine derivatives and naphthalene precursors. For example, multi-component reactions (e.g., benzaldehyde, ethyl acetoacetate, and urea) under reflux conditions in solvents like xylene or dichloromethane are common. Yield optimization requires precise control of temperature (e.g., reflux at 110–140°C), stoichiometric ratios, and catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃ for enhanced efficiency) . Post-synthesis purification via recrystallization (methanol) or column chromatography is critical to achieving >95% purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., naphthalene integration at δ 7.2–8.5 ppm) .
  • Crystallography : Single-crystal X-ray diffraction to resolve stereochemistry, as demonstrated in similar naphthalene-pyrrolidine hybrids .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
  • Computational Tools : Density Functional Theory (DFT) to model electronic distributions and predict reactivity .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to mitigate inhalation risks (H335).
  • Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent degradation .
  • Emergency Response : Immediate washing with water for exposure (P305+P351+P338) and medical consultation for ingestion (H302) .

Q. How can biological activity screening be designed for this compound?

  • Methodological Answer : Prioritize in vitro assays for antitumor, antimicrobial, or calcium channel modulation, given structural analogs’ reported activities . Use:

  • Cell-Based Assays : MTT or SRB for cytotoxicity (IC₅₀ determination).
  • Enzyme Inhibition : Fluorescence-based screening (e.g., kinase or protease targets).
  • Dose-Response Curves : 3–5 log-scale concentrations to assess potency .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the compound’s reactivity in catalytic systems?

  • Methodological Answer : Employ kinetic studies (e.g., time-resolved NMR) and isotopic labeling (e.g., ¹⁸O/²H) to track reaction pathways. For example, Fe₂O₃@SiO₂/In₂O³ catalysts may stabilize transition states in cross-coupling reactions, reducing activation energy by 15–20% . Computational reaction path searches (e.g., IRC calculations) can validate proposed mechanisms .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer : Apply meta-analysis frameworks:

  • Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, serum concentration).
  • Statistical Models : Multivariate ANOVA to isolate confounding variables (e.g., solvent DMSO concentration) .
  • Comparative Studies : Cross-validate with structurally related compounds (e.g., 2-(naphthalen-1-yl)pyrrolidines) to identify substituent-specific effects .

Q. What computational strategies optimize the design of derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME to model logP, solubility, and cytochrome P450 interactions.
  • Molecular Dynamics (MD) : Simulate membrane permeability (e.g., blood-brain barrier penetration).
  • QSAR Models : Correlate substituent electronegativity with bioactivity (e.g., ED₅₀) .

Q. How can factorial design improve reaction optimization for scaled synthesis?

  • Methodological Answer : Implement a 2³ factorial design to test variables:

  • Factors : Temperature (80°C vs. 120°C), catalyst loading (5% vs. 10%), solvent polarity (toluene vs. DMF).
  • Response Metrics : Yield, purity, and reaction time.
  • Analysis : Pareto charts to identify dominant factors (e.g., temperature contributes 60% to yield variance) .

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